N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide
Description
N-[2-(Aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group.
Key structural features include:
- 4-Oxo-1,4-dihydroquinoline backbone: A planar, aromatic system with keto-enol tautomerism.
- Carboxamide linkage: Enhances solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)12-9-19-13-7-3-1-5-10(13)15(12)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |
InChI Key |
NSBFJNSMTCDZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3-quinolinecarboxylic acid under acidic conditions. The reaction is often facilitated by the use of catalysts such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural and physicochemical comparisons with related quinolinecarboxamides:
Physicochemical and Spectral Properties
- Melting Points :
- Spectral Data: 1H-NMR: The target compound’s 2-(aminocarbonyl)phenyl group would show NH₂ peaks near δ 4.79 ppm (br, similar to ), distinct from Ivacaftor’s tert-butyl (δ 1.2–1.4 ppm) and hydroxyl (δ 5–6 ppm) signals . MS: Molecular ion peaks (e.g., m/z 336.2 for ) align with expected masses for quinolinecarboxamides .
Key Findings and Implications
- Structural Flexibility : The 3-carboxamide position tolerates diverse substituents (e.g., aryl, alkyl, heterocyclic), enabling fine-tuning of solubility and target interactions.
- Polar vs. Lipophilic Groups: The target compound’s 2-(aminocarbonyl)phenyl group contrasts with Ivacaftor’s lipophilic tert-butyl groups, suggesting divergent pharmacological profiles.
- Synthetic Robustness: Pd/C hydrogenation () and coupling reactions () are reliable methods for quinolinecarboxamide synthesis.
Biological Activity
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide, also referred to as derivative 13a in various studies, is part of a class of compounds known for their potential therapeutic applications, particularly as anti-inflammatory and anticancer agents. This article explores the biological activities of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a quinoline backbone with an aminocarbonyl substituent, which is critical for its biological activity. The structure can be represented as follows:
Anti-inflammatory Properties
Recent studies have shown that derivative 13a exhibits significant anti-inflammatory activity. In a study involving J774A.1 macrophage cells, it was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also effectively inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects of Derivative 13a
| Cell Type | Cytokine Inhibition | Mechanism | In Vivo Efficacy |
|---|---|---|---|
| J774A.1 | IL-6, TNF-α | NF-κB pathway inhibition | Reduced pulmonary edema in mice |
| THP-1 | IL-6 | NF-κB pathway inhibition | Improved survival in sepsis models |
| LX-2 | TNF-α | NF-κB pathway inhibition | Alleviation of lung tissue damage |
In vivo experiments demonstrated that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) models. Notably, it reduced pathological changes in lung tissue and macrophage infiltration while enhancing survival rates in sepsis models .
Study on Acute Lung Injury
In a controlled study involving mice with LPS-induced ALI, derivative 13a was administered at varying dosages. The results indicated a dose-dependent reduction in inflammatory markers and improvement in lung function parameters. Histological analysis revealed decreased edema and inflammatory cell infiltration compared to control groups .
Anticancer Efficacy Assessment
In another study assessing the anticancer activity of related compounds, it was found that quinoline derivatives exhibited significant growth inhibition across several cancer types, including colorectal and ovarian cancers. The mechanism involved the disruption of critical enzymatic pathways necessary for cancer cell proliferation .
Pharmacokinetics
Derivative 13a has demonstrated favorable pharmacokinetic properties with a half-life () of approximately 11.8 hours and a bioavailability () of 36.3%. These characteristics suggest potential for clinical application in treating inflammatory diseases and possibly cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
